molecular formula C10H10N4O3 B1465263 3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline CAS No. 1183060-20-9

3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline

Cat. No.: B1465263
CAS No.: 1183060-20-9
M. Wt: 234.21 g/mol
InChI Key: CKIUCMZNQPJPLI-UHFFFAOYSA-N
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Description

“3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline” is a compound with the CAS Number: 1183060-20-9 . It has a molecular weight of 234.21 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H10N4O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-3-7(11)5-8/h2-6H,11H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 234.21 .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of related compounds, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, involves fluorination and substitution reactions, demonstrating the potential for creating various derivatives for further applications in medicinal chemistry and materials science (Yang Shijing, 2013).
  • The design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate for the nitration of aromatic compounds, including aniline derivatives, highlights the reactivity of imidazole derivatives in creating nitroarenes, which can be crucial intermediates in pharmaceutical synthesis (M. Zolfigol et al., 2012).

Catalysis and Polymerization

  • Chiral PCN pincer palladium(II) and nickel(II) complexes with aryl-based aminophosphine–imidazoline ligands are synthesized via aryl C–H activation, indicating the use of imidazole derivatives in asymmetric catalysis and potential applications in creating chiral molecules for pharmaceuticals (Ming-Jun Yang et al., 2011).
  • The synthesis of disulfide-containing aniline derivatives and their copolymerization with aniline reveal the utility of imidazole derivatives in developing novel polymers with potential applications in materials science and electronics (Jun-Sang Cho et al., 2001).

Mechanistic Studies

  • Studies on the mechanism of ANRORC-like ring transformation of nitroimidazole derivatives towards aniline provide insights into the reactivity and potential transformations of imidazole derivatives, which can be useful in synthetic organic chemistry for constructing complex molecules (Sebastián Gallardo-Fuentes et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

3-(3-methyl-5-nitroimidazol-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-3-7(11)5-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIUCMZNQPJPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1OC2=CC=CC(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline
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3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline
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3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline
Reactant of Route 4
3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline
Reactant of Route 5
3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline
Reactant of Route 6
3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline

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